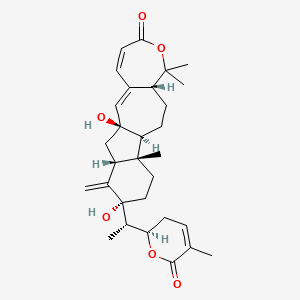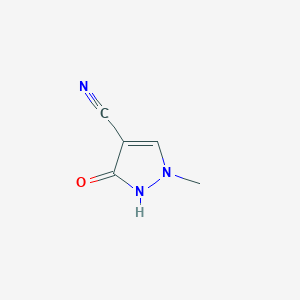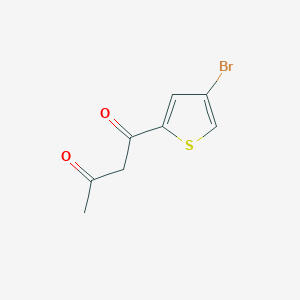
1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a bromomethyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol typically involves the bromination of 4-(propan-2-yl)cyclohexan-1-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalysts (e.g., palladium on carbon).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromomethyl group.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various chemical reactions and interactions with molecular targets .
Comparison with Similar Compounds
1-(Chloromethyl)-4-(propan-2-yl)cyclohexan-1-ol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-4-(propan-2-yl)cyclohexan-1-ol: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
4-(Propan-2-yl)cyclohexan-1-ol: Lacks the bromomethyl group but retains the isopropyl and hydroxyl groups.
Uniqueness: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19BrO/c1-8(2)9-3-5-10(12,7-11)6-4-9/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
DGINBOWRNKYVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)


![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)

![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)


![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)

